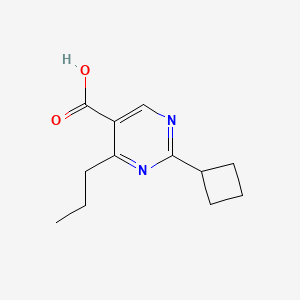
2-Cyclobutyl-4-propylpyrimidine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclobutyl-4-propylpyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and stringent quality control measures to ensure consistency and purity. The exact methods used in industrial settings are often closely guarded trade secrets .
Chemical Reactions Analysis
Types of Reactions
2-Cyclobutyl-4-propylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-Cyclobutyl-4-propylpyrimidine-5-carboxylic acid has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Cyclobutyl-4-propylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 2-Cyclobutyl-4-propylpyrimidine
- 2-Cyclobutyl-4-propylpyrimidine-5-carboxamide
- 2-Cyclobutyl-4-propylpyrimidine-5-carboxylate
Uniqueness
2-Cyclobutyl-4-propylpyrimidine-5-carboxylic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cyclobutyl and propyl groups contribute to its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H16N2O2 |
|---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
2-cyclobutyl-4-propylpyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C12H16N2O2/c1-2-4-10-9(12(15)16)7-13-11(14-10)8-5-3-6-8/h7-8H,2-6H2,1H3,(H,15,16) |
InChI Key |
IHQOKFCXJCKEPC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC(=NC=C1C(=O)O)C2CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


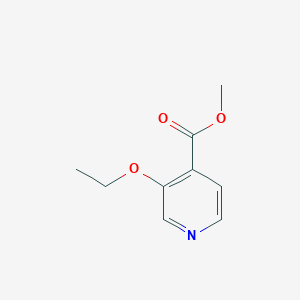
![1-[4-(Acetamidomethyl)benzoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13653522.png)
![Furo[2,3-b]pyridin-3-ylmethanamine](/img/structure/B13653559.png)
![4-[3-[3,5-bis(4-carboxyphenyl)phenoxy]-5-(4-carboxyphenyl)phenyl]benzoic acid](/img/structure/B13653564.png)
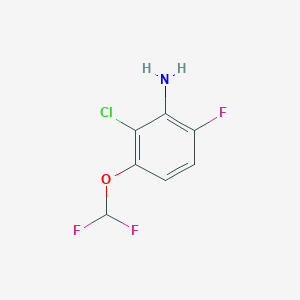

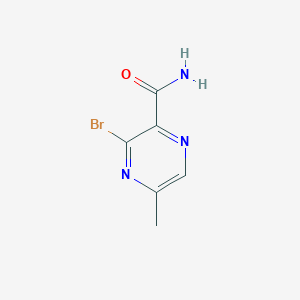
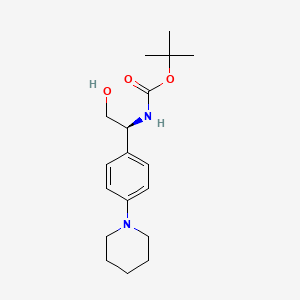
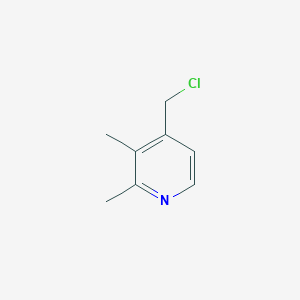
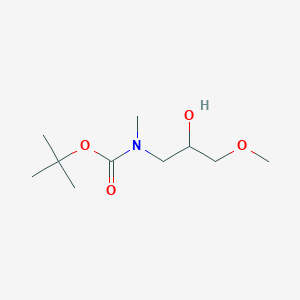
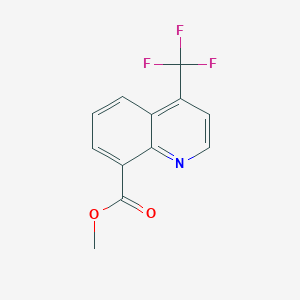
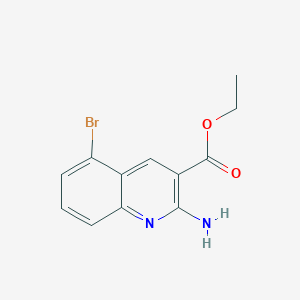
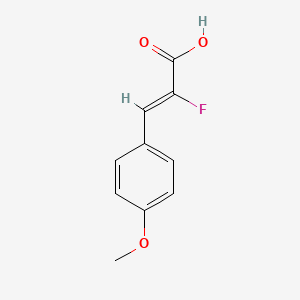
![4(1H)-Pyrimidinone, 2,3-dihydro-5,6-bis[(phenylmethylene)amino]-2-thioxo-](/img/structure/B13653623.png)
